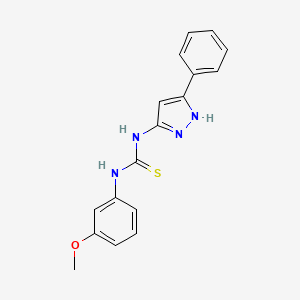
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTU and is a member of the thiourea family of compounds. MPTU has been studied extensively for its ability to modulate various biological processes and has shown promising results in preclinical studies.
Wirkmechanismus
MPTU exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, MPTU has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MPTU has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes MPTU a promising candidate for the development of anti-cancer therapeutics. Additionally, MPTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MPTU has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of MPTU include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, MPTU has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of MPTU. One potential direction is the development of MPTU-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, the mechanisms by which MPTU exerts its biological effects are not well understood, and further studies are needed to elucidate these mechanisms. Finally, the safety and efficacy of MPTU in clinical trials need to be established to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPTU is a promising compound that has shown potential for the development of novel therapeutics. Its ability to modulate various biological processes and its low toxicity make it a suitable candidate for further study. However, further research is needed to fully understand the mechanisms by which MPTU exerts its biological effects, and its safety and efficacy in humans need to be established.
Synthesemethoden
The synthesis of MPTU involves the reaction of 3-methoxyaniline with 3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of a base to yield the corresponding amide. This amide is then reacted with thiourea in the presence of a catalyst to yield MPTU as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MPTU has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. MPTU has also been studied for its ability to modulate various biological processes such as angiogenesis, apoptosis, and cell cycle progression. These properties make MPTU a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-22-14-9-5-8-13(10-14)18-17(23)19-16-11-15(20-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H3,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNIQXJJLRWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=NNC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

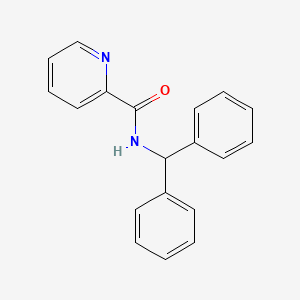
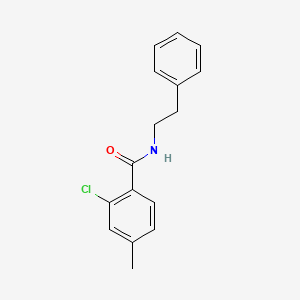
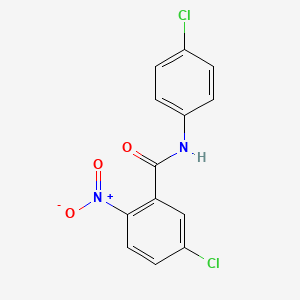
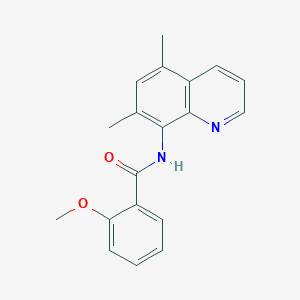
![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)
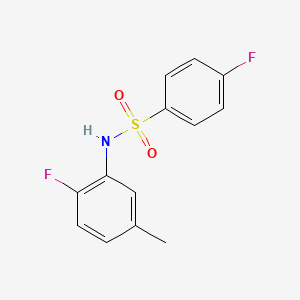
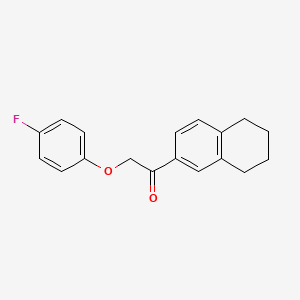
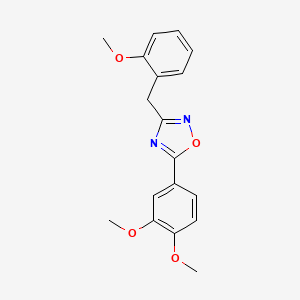
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
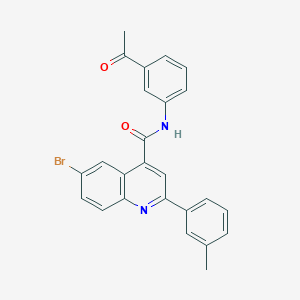
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)